4-(3,4,5-Trimethoxyphenyl)butan-2-one
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Overview
Description
“4-(3,4,5-Trimethoxyphenyl)butan-2-one” is a chemical compound with the molecular formula C13H18O4 . The Trimethoxyphenyl (TMP) group, which is part of this compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives were designed, synthesized, and evaluated for their in vitro cytotoxicity against human colon cancer cells HCT-116. The key steps involved consecutive Chan–Lam- and Buchwald–Hartwig couplings .Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 46 bonds; 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), and 3 ethers (aromatic) .Chemical Reactions Analysis
The Trimethoxyphenyl (TMP) group, which is part of this compound, has been incorporated in a wide range of therapeutically interesting drugs, including colchicine (an anti-gout agent that inhibits tubulin polymerization), podophyllotoxin (applied for the treatment of external genital warts), trimetrexate, and trimethoprim (two DHFR inhibitors) as well as several drug candidates such as combretastatin (CA) derivatives (a potent microtubule targeting agents) .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 238.28 .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Stereochemistry Determination : A study by Krauss & Taylor (1991) detailed the synthesis of 2,3-dimethyl-1,4-bis(3,4,5-trimethoxyphenyl) butan-1-one and its diastereoisomers. The research focused on the stereochemistry of these isomers, enhancing our understanding of molecular structures in organic chemistry.
Crystal Structure Analysis : The crystal structure of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one was investigated by Goudie et al. (1978). This research contributed to understanding the molecular geometry and bonding interactions in similar aromatic compounds.
Medicinal Chemistry and Bioactivity
Antiproliferative Activity : A study by Fu et al. (2018) synthesized novel heterocycles containing a 3,4,5-trimethoxyphenyl fragment. These compounds showed potent antiproliferative activity, indicating potential medicinal applications in cancer treatment.
Antimicrobial Activity : Research by Ram et al. (2001) focused on the synthesis of 1-[3,4,5-trimethoxyphenyl]prop-2-en-1-one derivatives and their antimicrobial properties. This study contributed to the field of antimicrobial drug development.
Material Science and Corrosion Inhibition
- Corrosion Inhibition : A study by Chafiq et al. (2020) investigated the effectiveness of compounds including 3,4,5-trimethoxyphenyl in inhibiting corrosion. This research is significant for industrial applications, particularly in materials science.
Organic Synthesis and Reactions
Carbon-Carbon Bond Formation : The work by Hoye & Kaese (1982) on 3,4,5-trimethoxyphenyllithium explored its use in carbon-carbon bond formation, crucial in the synthesis of various natural products.
Oxidative Coupling : Krauss & Taylor (1992) focused on the oxidative coupling of aromatic compounds involving 3,4,5-trimethoxyphenyl derivatives. Such studies advance the understanding of reaction mechanisms in organic chemistry.
Mechanism of Action
Target of Action
The primary targets of the compound 4-(3,4,5-Trimethoxyphenyl)butan-2-one are numerous and diverse, reflecting its broad spectrum of bioactivity effects . These targets include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
This compound interacts with its targets in a variety of ways. For instance, it inhibits tubulin polymerization, a crucial process in cell division . It also inhibits the function of Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, thereby affecting various cellular processes .
Biochemical Pathways
The compound this compound affects multiple biochemical pathways due to its interaction with various targets. These pathways include those involved in cell division (via tubulin), oxidative stress response (via TrxR), gene expression (via HLSD1), signal transduction (via ALK2 and platelet-derived growth factor receptor β), and drug efflux (via P-gp) .
Pharmacokinetics
Given its structural similarity to other compounds with the trimethoxyphenyl group, it is likely to have similar adme properties .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its broad range of targets. These effects include inhibition of cell division, modulation of gene expression, alteration of signal transduction pathways, and interference with drug efflux mechanisms .
Future Directions
The Trimethoxyphenyl (TMP) group, which is part of this compound, has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis. Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus. Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents. Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Biochemical Analysis
Biochemical Properties
The 4-(3,4,5-Trimethoxyphenyl)butan-2-one compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Properties
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCJSUMFVUGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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